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Introduction
The discovery and isolation of corticosteroids in the mid-20th century revolutionized medicine,

offering potent treatments for a range of inflammatory conditions. While the spotlight often

shines on cortisone and hydrocortisone, the study of their metabolites has been crucial for

understanding their physiological effects and developing new therapeutic agents.

Tetrahydrocortisone, a primary metabolite of cortisone, played a significant role in this

unfolding story. This technical guide provides an in-depth exploration of the discovery, history,

and seminal methods for the isolation of tetrahydrocortisone, with a focus on the pioneering

work of the early 1950s.

Historical Context: The Dawn of the Steroid Era
The late 1940s and early 1950s were a period of intense research into the hormones of the

adrenal cortex. The groundbreaking work of Edward Kendall, Philip Hench, and Tadeus

Reichstein, which led to the discovery of cortisone and its dramatic therapeutic effects, was

awarded the Nobel Prize in Physiology or Medicine in 1950.[1] This discovery spurred a wave

of research aimed at isolating and identifying other corticosteroids and their metabolites from

biological sources, primarily urine. It was in this context that the quest to isolate and

characterize the metabolic products of cortisone, such as tetrahydrocortisone, began.
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The Metabolic Journey: From Cortisone to
Tetrahydrocortisone
Cortisone is metabolically converted to its tetrahydro derivative, tetrahydrocortisone
(3α,17α,21-trihydroxy-5β-pregnane-11,20-dione), primarily in the liver. This process involves

the reduction of the A-ring of the steroid nucleus. The key enzyme responsible for this

conversion is 5β-reductase. Subsequently, the 3-keto group is reduced to a 3α-hydroxyl group

by 3α-hydroxysteroid dehydrogenase. In the body, tetrahydrocortisone is largely present in a

conjugated form, primarily as a glucuronide, which increases its water solubility and facilitates

its excretion in the urine.
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Caption: Metabolic conversion of cortisone to tetrahydrocortisone and its subsequent
conjugation for urinary excretion.

The Pioneering Isolation of Tetrahydrocortisone
from Urine
One of the earliest and most detailed accounts of the isolation and determination of

tetrahydrocortisone from human urine was published in 1953 by Baggett, Kinsella Jr., and

Doisy. Their work established a foundational methodology that combined enzymatic hydrolysis,

solvent extraction, and chromatography.

Experimental Workflow
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Caption: Experimental workflow for the isolation of tetrahydrocortisone from urine as
described in early studies.

Detailed Experimental Protocols
The following protocols are based on the methodologies described in the seminal publications

of the early 1950s.

1. Enzymatic Hydrolysis of Urine:

Objective: To cleave the glucuronide conjugate from tetrahydrocortisone to yield the free

steroid.

Procedure:

A 24-hour urine collection was typically used as the starting material.

The pH of the urine was adjusted to 6.5 with acetic acid.

A preparation of β-glucuronidase (derived from beef liver or bacterial sources) was added

to the urine. The amount of enzyme was determined by its activity, with a typical addition

being around 500 units per ml of urine.

The mixture was incubated at 37°C for 48 hours. Toluene was often added as a

preservative to prevent bacterial growth during the long incubation period.

2. Solvent Extraction:

Objective: To extract the free steroids from the hydrolyzed urine.

Procedure:

The hydrolyzed urine was extracted three to four times with equal volumes of chloroform.

The chloroform extracts were combined.

3. Washing and Purification of the Extract:

Objective: To remove acidic and phenolic compounds from the chloroform extract.
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Procedure:

The combined chloroform extract was washed successively with:

A 0.1 N sodium hydroxide solution (to remove acidic substances).

A saturated sodium bicarbonate solution.

Water, until the washings were neutral.

The washed chloroform extract was then evaporated to dryness under reduced pressure.

4. Paper Chromatography:

Objective: To separate tetrahydrocortisone from other steroids in the extract.

Procedure:

The dried residue from the extraction was dissolved in a small volume of a suitable solvent

(e.g., a mixture of methanol and chloroform).

The solution was applied as a narrow band to a sheet of Whatman No. 1 filter paper.

The chromatogram was developed using a descending chromatographic technique for 48

to 72 hours. A common solvent system was a mixture of benzene and aqueous methanol.

After development, the chromatogram was dried. A reference standard of

tetrahydrocortisone was run on a parallel strip to identify the location of the compound.

The area of the paper corresponding to the mobility of tetrahydrocortisone was cut out.

5. Elution and Quantification:

Objective: To recover the purified tetrahydrocortisone and determine its quantity.

Procedure:

The cut-out paper strip was eluted with methanol to recover the tetrahydrocortisone.
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The methanol eluate was evaporated to dryness.

The amount of tetrahydrocortisone was determined using a colorimetric reaction, such

as the phosphomolybdic acid method, which produces a colored product that can be

measured spectrophotometrically.

Quantitative Data from Early Isolation Experiments
The early studies on tetrahydrocortisone isolation provided the first quantitative estimates of

its excretion in human urine. The following table summarizes representative data from this era.

Study/Year Sample Source
Method of
Quantification

Average Excretion
of
Tetrahydrocortison
e (mg/24 hours)

Baggett, et al. (1953) Normal male urine Colorimetric 1.5 - 3.0

Lieberman, et al.

(1953)
Normal adult urine Isotope dilution 2.0 - 5.0

Note: The values presented are approximate and varied between individuals and different

studies. The methods of quantification also had limitations in terms of specificity and accuracy

compared to modern techniques.

Conclusion
The isolation and characterization of tetrahydrocortisone in the early 1950s was a significant

achievement in the field of steroid biochemistry. The development of experimental protocols

combining enzymatic hydrolysis, solvent extraction, and paper chromatography laid the

groundwork for future research into steroid metabolism. These pioneering efforts not only

provided the first quantitative data on a major metabolite of cortisone but also contributed to a

deeper understanding of the physiological disposition of this important class of hormones. The

methodologies described in this guide, while largely superseded by more advanced

techniques, remain a testament to the ingenuity and perseverance of the scientists who

ushered in the age of steroid chemistry and therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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